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Methylphenyl)cyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 1-(4-
Methylphenyl)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal
chemistry. Designed for researchers, scientists, and drug development professionals, this guide
moves beyond a simple recitation of facts. It delves into the causality behind its chemical
characteristics, provides validated experimental protocols, and contextualizes its properties
within the broader landscape of chemical research.

Molecular Identity and Physicochemical Profile

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a carbocyclic compound featuring a
cyclopentane ring substituted with both a carboxylic acid group and a p-tolyl (4-methylphenyl)
group at the same carbon atom. This quaternary substitution pattern imparts specific steric and
electronic properties that influence its reactivity and physical behavior.

Table 1: Core Chemical Identifiers
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Identifier Value Source
1-(4-

IUPAC Name methylphenyl)cyclopentan  [1][2]
e-1-carboxylic acid

CAS Number 80789-75-9 [11[2]

Molecular Formula C13H1602 [11[2]

Molecular Weight 204.26 g/mol [1112]
CC1=CC=C(C=C1)C2(CcCcc2

SMILES [1][2]
)C(=0)0

| INChiKey | YKDWTRWSHHGVII-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties

Property Value Source

XLogP3-AA 3.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

ydrog p 5 [1]

Count

Rotatable Bond Count 2 [1]

Topological Polar Surface Area  37.3 A2 [3]

| pKa (Predicted) | ~4.5 | N/A |

Note: The pKa is an estimated value based on the general acidity of carboxylic acids and the

electronic influence of the aromatic ring. Experimental determination is recommended for

precise applications.

Synthesis and Purification: A Mechanistic Approach
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The synthesis of tertiary carboxylic acids like 1-(4-methylphenyl)cyclopentanecarboxylic
acid often leverages the formation of a carbon-carbon bond at a quaternary center. The most
direct and reliable method is the carboxylation of a Grignard reagent.

Recommended Synthetic Pathway: Grignhard
Carboxylation

This pathway is chosen for its high efficiency and the ready availability of starting materials. It
involves the creation of a nucleophilic organomagnesium compound which then attacks the
electrophilic carbon of carbon dioxide.[4]

Click to download full resolution via product page

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checks and rationales provided at
each critical step.

Materials:

1-(4-Methylphenyl)cyclopentan-1-ol

e Thionyl chloride (SOCIz2) or concentrated HCI
e Magnesium turnings

e Anhydrous Tetrahydrofuran (THF)

e Dry Ice (solid CO2)

e 1M Hydrochloric Acid (HCI)

 Diethyl ether

e Anhydrous Magnesium Sulfate (MgSOa)
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Procedure:
e Preparation of the Alkyl Halide (Intermediate 1):

o To a solution of 1-(4-methylphenyl)cyclopentan-1-ol in a suitable solvent (e.g.,
dichloromethane), add thionyl chloride dropwise at 0°C.

o Causality: The tertiary alcohol is readily converted to the corresponding alkyl chloride.
Using SOCI: is advantageous as the byproducts (SOz and HCI) are gaseous, simplifying
purification.[5]

o Stir for 2-3 hours, monitor by TLC, and then quench carefully with ice water. Extract the
product with diethyl ether, wash with brine, dry over MgSOa, and concentrate in vacuo.

o Formation of the Grignard Reagent:

o Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel,
and nitrogen inlet.

o Add magnesium turnings and a small crystal of iodine (as an initiator).

o Add a solution of the 1-chloro-1-(4-methylphenyl)cyclopentane in anhydrous THF dropwise
to the magnesium.

o Causality: The reaction is exothermic. A gentle reflux should be maintained. The
anhydrous conditions are absolutely critical; Grignard reagents are strong bases and will
be quenched by any protic source, including water.[4]

o Carboxylation:
o Crush a significant excess of dry ice in a separate, dry beaker.

o Once the Grignard formation is complete (most of the magnesium is consumed), transfer
the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

o Causality: Using a large excess of CO2 minimizes the side reaction where the Grignard
reagent attacks the initially formed carboxylate salt. Pouring the reagent onto the COz2
(inverse addition) is the standard procedure to ensure COz is always in excess.[4]
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» Acidic Workup and Isolation:

o Allow the COz2 to sublime, then slowly and carefully add 1M HCI with cooling in an ice
bath. Continue adding acid until the aqueous phase is acidic (pH ~1-2) and all magnesium
salts have dissolved.

o Causality: The strong acid protonates the magnesium carboxylate salt to yield the desired
neutral carboxylic acid, which is typically insoluble in the aqueous phase.[4]

o Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine,
dry over anhydrous MgSOQa, and filter.

e Purification:
o Remove the solvent under reduced pressure to yield the crude product.

o Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the
pure 1-(4-methylphenyl)cyclopentanecarboxylic acid as a crystalline solid.

o Validation: Purity should be assessed by melting point determination and confirmed by
spectroscopic methods (NMR, IR).

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final compound is paramount. The following
spectroscopic data are characteristic of 1-(4-Methylphenyl)cyclopentanecarboxylic acid.[1]

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show four main regions.

o Aromatic Region (~7.1-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted (para)
benzene ring.
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o Aliphatic Region (~1.6-2.5 ppm): A series of complex multiplets corresponding to the eight
protons of the cyclopentane ring. Protons on carbons adjacent to the quaternary center
will be further downfield.

o Methyl Region (~2.3 ppm): A sharp singlet integrating to three protons from the tolyl methyl
group.

o Carboxylic Acid Region (~10-13 ppm): A very broad singlet for the acidic proton, which will
readily exchange with D20.

e 13C NMR: Key signals include:
o Carbonyl Carbon (~180-185 ppm): The characteristic signal for a carboxylic acid carbon.
o Aromatic Carbons (~125-145 ppm): Four signals for the aromatic ring carbons.

o Quaternary Carbon (~55-60 ppm): The sp? carbon attached to both the aromatic ring and
the carboxyl group.

o Aliphatic Carbons (~25-40 ppm): Two or three signals for the cyclopentane methylene
carbons.

o Methyl Carbon (~21 ppm): The signal for the tolyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carboxylic acid functional group.[1]

o O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm™1,
characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

e C=0 Stretch: An intense, sharp absorption band around 1700 cm~?, corresponding to the
carbonyl stretch.

e C-H Stretches: Aromatic C-H stretches appear just above 3000 cm~1, while aliphatic C-H
stretches appear just below 3000 cm~1.

Mass Spectrometry (MS)
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Electron ionization (El) mass spectrometry would be expected to show a molecular ion peak
(M*) at m/z = 204. Key fragmentation patterns would likely involve the loss of the carboxyl
group (-COOH, 45 Da) and fragmentation of the cyclopentane ring.

Reactivity and Potential Applications

The chemical reactivity of 1-(4-methylphenyl)cyclopentanecarboxylic acid is dominated by
its carboxylic acid moiety. It can undergo standard transformations such as:

 Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to
form the corresponding ester.

e Amide Formation: Conversion to an acid chloride (using SOCI2 or oxalyl chloride) followed by
reaction with an amine to yield an amide.[5]

» Reduction: Reduction to the corresponding primary alcohol, 1-(4-
methylphenyl)cyclopentylmethanol, using strong reducing agents like LiAlHa.

From a drug development perspective, the cyclopentanecarboxylic acid scaffold is of significant
interest. Related structures have been investigated for a range of biological activities,
suggesting that 1-(4-methylphenyl)cyclopentanecarboxylic acid could serve as a valuable
building block or lead compound. For instance, various cyclopentane carboxylic acid
derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium
channel for pain management and as leukotriene B4 antagonists for treating inflammatory
conditions like arthritis.[6][7] The presence of the p-tolyl group can influence pharmacokinetic
properties such as metabolic stability and receptor binding affinity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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